N-ethyl-N-phenylcyclobutanecarboxamide
Description
N-Ethyl-N-phenylcyclobutanecarboxamide is a cyclobutanecarboxamide derivative characterized by an ethyl and phenyl group attached to the nitrogen atom of the amide moiety. The cyclobutane ring introduces steric strain due to its non-planar structure, which may influence its physicochemical properties and reactivity compared to larger cycloalkane analogs.
Properties
IUPAC Name |
N-ethyl-N-phenylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-14(12-9-4-3-5-10-12)13(15)11-7-6-8-11/h3-5,9-11H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAUKUPYANJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired amide. The reaction conditions generally include:
Temperature: 0-5°C for the formation of the acid chloride, followed by room temperature for the amide formation.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A base such as triethylamine may be added to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-ethyl-N-phenylcyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: and modulating their activity.
Interfering with cellular processes: such as signal transduction or gene expression.
Inducing or inhibiting specific biochemical pathways: that lead to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3)
- Structure: Features a 3-aminomethylphenyl group attached to the cyclobutanecarboxamide backbone.
- Molecular Formula : C₁₂H₁₅N₂O (MW 203.26).
- Applications : Primarily used in research and development (R&D), though detailed physicochemical data (e.g., melting point, solubility) are unavailable .
N-{4-Nitro-2-Methoxyphenyl}cyclobutanecarboxamide (CAS 299439-58-0)
- Structure : Contains a 4-nitro-2-methoxyphenyl substituent.
- Molecular Formula : C₁₂H₁₄N₂O₄ (MW 250.25).
- Properties : The nitro group is electron-withdrawing, likely reducing electron density at the amide nitrogen, while the methoxy group offers moderate electron donation. This combination may influence stability and reactivity in synthetic pathways .
General Trends
- Substituent Impact :
- Electron-Donating Groups (e.g., methoxy): May stabilize resonance structures of the amide bond.
- Electron-Withdrawing Groups (e.g., nitro): Could enhance electrophilicity at the carbonyl carbon.
Table 1: Structural and Molecular Comparison
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